REACTION_CXSMILES
|
Cl[S:2]([N:5]=C=O)(=[O:4])=[O:3].[C:8]1([OH:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C[N+]([O-])=O>[OH:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[S:2]([NH2:5])(=[O:3])=[O:4] |f:2.3.4.5|
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Name
|
|
Quantity
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2 mL
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Type
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reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)O
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Name
|
|
Quantity
|
76 mL
|
Type
|
solvent
|
Smiles
|
C[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the temperature raised to 100° C. for 30 minutes
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Duration
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30 min
|
Type
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ADDITION
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Details
|
The reaction mixture was poured onto ice/H2O
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Type
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EXTRACTION
|
Details
|
extracted (2× Et2O)
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Type
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WASH
|
Details
|
washed with H2O
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Type
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EXTRACTION
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Details
|
The organic layer was extracted with K2CO3 (saturated solution)
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Type
|
EXTRACTION
|
Details
|
Extraction of the aqueous phase with Et2O
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Type
|
CUSTOM
|
Details
|
by drying
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Type
|
CUSTOM
|
Details
|
(MgSO4) and evaporation
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Type
|
CUSTOM
|
Details
|
yielded a black oil
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Type
|
CUSTOM
|
Details
|
Purification of this oil by chromatography (hexane/EtOAc 1:1)
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)S(=O)(=O)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |